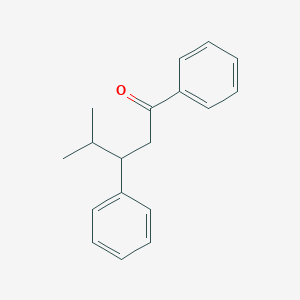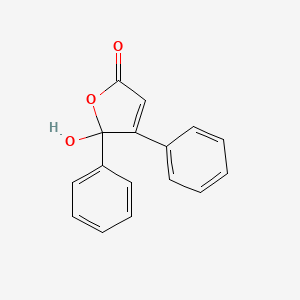![molecular formula C10H19N B14421996 2,7a-Dimethyloctahydro-1H-cyclopenta[c]pyridine CAS No. 87401-64-7](/img/structure/B14421996.png)
2,7a-Dimethyloctahydro-1H-cyclopenta[c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7a-Dimethyloctahydro-1H-cyclopenta[c]pyridine is a complex organic compound with a unique structure that includes a cyclopenta[c]pyridine skeleton
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7a-Dimethyloctahydro-1H-cyclopenta[c]pyridine can be achieved through a highly diastereoselective method involving a Pd/Au-relay catalyzed reaction. This process includes the sequential intramolecular Heck-type cyclization, Sonogashira coupling, and 1,5-enyne cyclization. The reaction conditions typically involve low palladium catalyst loading without copper, and the presence of IPrAuCl/AgBF4 .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2,7a-Dimethyloctahydro-1H-cyclopenta[c]pyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce various hydrogenated derivatives.
Aplicaciones Científicas De Investigación
2,7a-Dimethyloctahydro-1H-cyclopenta[c]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: The compound is explored for its potential therapeutic properties, including its role in drug development.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,7a-Dimethyloctahydro-1H-cyclopenta[c]pyridine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Octahydro-2,7-dimethyl-1H-cyclopenta[c]pyridine-4-methanol: A similar compound with a hydroxyl group at the 4-position.
Cyclopenta[cd]phenalene derivatives: Compounds with similar cyclopenta structures but different functional groups.
Uniqueness
2,7a-Dimethyloctahydro-1H-cyclopenta[c]pyridine is unique due to its specific structural configuration and the presence of two methyl groups at the 2 and 7a positions
Propiedades
Número CAS |
87401-64-7 |
|---|---|
Fórmula molecular |
C10H19N |
Peso molecular |
153.26 g/mol |
Nombre IUPAC |
2,7a-dimethyl-3,4,4a,5,6,7-hexahydro-1H-cyclopenta[c]pyridine |
InChI |
InChI=1S/C10H19N/c1-10-6-3-4-9(10)5-7-11(2)8-10/h9H,3-8H2,1-2H3 |
Clave InChI |
AVUSDSNIHSSAAW-UHFFFAOYSA-N |
SMILES canónico |
CC12CCCC1CCN(C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


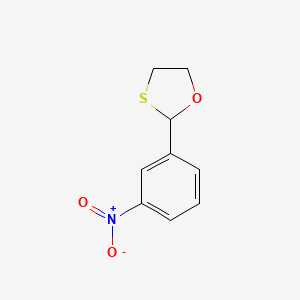
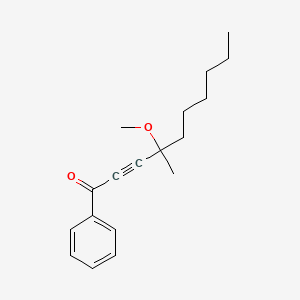
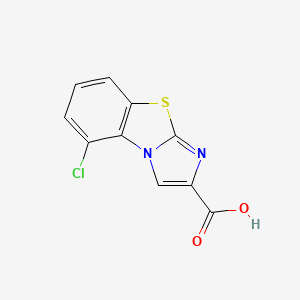
![2,2,5,8-Tetramethyl-7-oxo-2H,4H-7lambda~5~-[1,3]dioxino[4,5-c]pyridine](/img/structure/B14421934.png)
![{2-Carbamoyl-2-[(3-chlorophenyl)methyl]hydrazinylidene}acetic acid](/img/structure/B14421937.png)
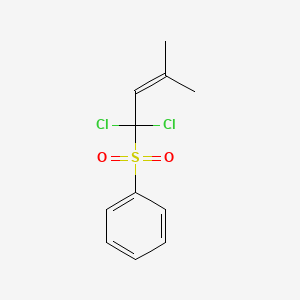
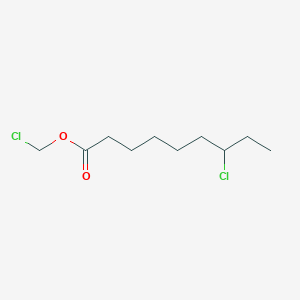
![N-{2-[Hydroxy(phenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14421947.png)
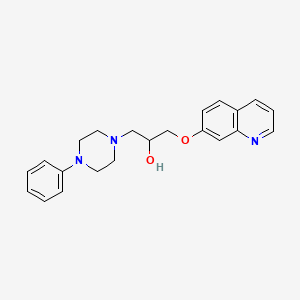
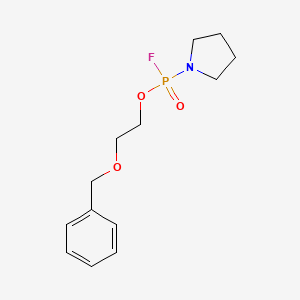
![4-Methyl-2-[(2-methylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14421958.png)
![N-Ethyl-N-{[(trimethylsilyl)oxy]methyl}ethanamine](/img/structure/B14421961.png)
